molecular formula C18H16FN3O5 B12211732 N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3,4,5-trimethoxybenzamide

N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3,4,5-trimethoxybenzamide

Cat. No.: B12211732
M. Wt: 373.3 g/mol
InChI Key: JUXKOLKOUOQBFH-UHFFFAOYSA-N
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Description

N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3,4,5-trimethoxybenzamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a 4-fluorophenyl group attached to an oxadiazole ring, which is further connected to a trimethoxybenzamide moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3,4,5-trimethoxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluoroaniline with a suitable carboxylic acid derivative to form an amide intermediate. This intermediate is then subjected to cyclization reactions to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of specific catalysts, solvents, and reaction conditions to streamline the process. The choice of reagents and reaction parameters is crucial to ensure the scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the aromatic rings, potentially leading to derivatives with altered chemical and physical properties .

Scientific Research Applications

N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3,4,5-trimethoxybenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives and fluorophenyl-containing molecules. Examples include:

Uniqueness

N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3,4,5-trimethoxybenzamide stands out due to its unique combination of functional groups, which impart distinct chemical and biological properties. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C18H16FN3O5

Molecular Weight

373.3 g/mol

IUPAC Name

N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C18H16FN3O5/c1-24-13-8-11(9-14(25-2)16(13)26-3)18(23)20-17-15(21-27-22-17)10-4-6-12(19)7-5-10/h4-9H,1-3H3,(H,20,22,23)

InChI Key

JUXKOLKOUOQBFH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NON=C2C3=CC=C(C=C3)F

Origin of Product

United States

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